N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
The compound contains several functional groups including a pyrazine ring, an oxadiazole ring, a cyclohexyl group, and a benzodioxine group. These groups could potentially contribute to various chemical properties and biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially participate in various interactions such as pi stacking and hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the pyrazine ring could participate in electrophilic substitution reactions, while the oxadiazole ring could undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms could make the compound more polar, while the cyclohexyl group could contribute to its lipophilicity .Scientific Research Applications
Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
Antitubercular Activity : Compounds with 1,3,4-oxadiazole and related structures have been investigated for their antitubercular activity. Modifications of known antitubercular agents to include 1,3,4-oxadiazole rings have shown efficacy against Mycobacterium tuberculosis, including strains resistant to conventional treatments. These studies suggest the potential of such derivatives in the development of new antitubercular agents (Asif, 2014).
Broad Pharmacological Properties : The 1,3,4-oxadiazole core is recognized for its versatile pharmacological properties. Derivatives containing this moiety have been reported to exhibit antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities. This broad spectrum of activities underscores the importance of 1,3,4-oxadiazole derivatives in drug development and the potential for finding new therapeutic applications (Rana, Salahuddin, & Sahu, 2020).
Synthetic Medicinal Chemistry : The structural motif of 1,3,4-oxadiazoles serves as a surrogate for carboxylic acids, carboxamides, and esters in medicinal chemistry. Their incorporation into compounds is due to the ease of synthesis, ability to interact with a variety of biological targets, and their role in enhancing pharmacokinetic profiles. These aspects are crucial for designing new drugs and optimizing existing molecules for better therapeutic outcomes (Verma et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c27-19(17-13-28-15-6-2-3-7-16(15)29-17)25-21(8-4-1-5-9-21)20-24-18(26-30-20)14-12-22-10-11-23-14/h2-3,6-7,10-12,17H,1,4-5,8-9,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNOGVQSBDKLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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